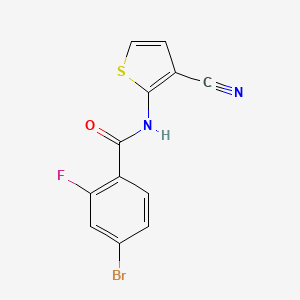

4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide

CAS No.:

Cat. No.: VC20724782

Molecular Formula: C12H6BrFN2OS

Molecular Weight: 325.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H6BrFN2OS |

|---|---|

| Molecular Weight | 325.16 g/mol |

| IUPAC Name | 4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide |

| Standard InChI | InChI=1S/C12H6BrFN2OS/c13-8-1-2-9(10(14)5-8)11(17)16-12-7(6-15)3-4-18-12/h1-5H,(H,16,17) |

| Standard InChI Key | NMPFSVSWZKIADS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(=O)NC2=C(C=CS2)C#N |

Introduction

Key Findings

4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide is a structurally complex benzamide derivative featuring a bromine atom at the para position, a fluorine atom at the ortho position of the benzene ring, and a 3-cyanothiophene moiety linked via an amide bond. This compound exhibits potential as a pharmaceutical intermediate or bioactive agent, with synthetic routes leveraging cross-coupling and amidation reactions. Below, we explore its chemical identity, synthesis, physicochemical properties, and applications.

Chemical Identity and Structural Features

4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide (C₁₂H₇BrFN₂OS) is characterized by the following structural components:

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇BrFN₂OS |

| Molecular Weight | 342.22 g/mol |

| IUPAC Name | 4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide |

| Key Functional Groups | Bromo (C-Br), Fluoro (C-F), Cyano (C≡N), Amide (CONH), Thiophene |

The benzene ring’s substitution pattern (bromo at C4, fluoro at C2) and the electron-withdrawing cyano group on the thiophene ring influence reactivity and intermolecular interactions .

Synthetic Methodology

The synthesis involves multi-step organic reactions, typically starting with functionalized benzoyl chlorides and aminothiophenes.

Synthesis of the Benzamide Core

-

4-Bromo-2-fluorobenzoic Acid Activation:

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.This step is critical for facilitating nucleophilic acyl substitution .

-

Amidation with 3-Cyanothiophen-2-amine:

The acid chloride reacts with 3-cyanothiophen-2-amine in the presence of a base (e.g., triethylamine) to form the amide bond:Yields depend on reaction conditions (e.g., solvent: dichloromethane, temperature: 0–25°C) .

Alternative Routes

-

Suzuki Cross-Coupling: For introducing aryl groups, palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, K₃PO₄) with boronic acids can modify the thiophene or benzene rings .

-

Cyano Group Introduction: The thiophene’s cyano group may be installed via halogen-cyano exchange or oxidation of amines .

Physicochemical Properties

Table 2: Spectral and Physical Data

The electron-withdrawing groups (Br, F, CN) reduce electron density, increasing stability toward electrophilic substitution but enhancing hydrogen-bonding potential .

Applications and Biological Relevance

Pharmaceutical Intermediate

-

Kinase Inhibition: Structural analogs (e.g., enzalutamide derivatives) show activity against androgen receptors, suggesting potential in cancer therapy .

-

Antimicrobial Activity: Thiophene-containing benzamides exhibit moderate activity against bacterial strains .

Material Science

-

Organic Semiconductors: The conjugated thiophene-amide system may facilitate charge transport in thin-film transistors .

| Parameter | Recommendation |

|---|---|

| Toxicity | Avoid inhalation/ingestion; irritant |

| Storage | Sealed, dry, 2–8°C |

| PPE | Gloves, goggles, lab coat |

No explicit toxicological data exists for this compound, but brominated and cyanated analogs require caution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume